molecular formula C17H23N7O2 B5516665 N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine

N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine

Cat. No.: B5516665
M. Wt: 357.4 g/mol
InChI Key: OXLJYOKEXBRKOD-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.19132300 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

Research has focused on the synthesis of derivatives related to N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine and their evaluation against human cancer cell lines. For instance, Mallesha et al. (2012) synthesized a series of derivatives and evaluated their antiproliferative effects using the MTT assay method against four human cancer cell lines, identifying compounds with significant activity, highlighting the compound's potential as an anticancer agent (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial and Anti-inflammatory Agents

A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives aiming to explore their anti-inflammatory and analgesic activities. This research identified compounds with high inhibitory activity on COX-2 selectivity, showing promising analgesic and anti-inflammatory properties, which suggests potential for therapeutic application in controlling inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cholinesterase Inhibitors

Anikienko et al. (2004) explored the synthesis of 6-methyluracil and alloxazine derivatives, including piperazine groups, for anticholinesterase activity. Compounds with specific structural features demonstrated high anticholinesterase activity, revealing the compound's potential use in treating conditions associated with cholinesterase activity, such as Alzheimer's disease (Anikienko, Bychikhin, Kurochkin, Reznik, Akamsin, & Galyametdinova, 2004).

Photophysical Properties and Charge Transfer

Cuquerella, Miranda, and Bosca (2006) investigated the photophysical properties of norfloxacin and its derivatives, including the role of the piperazinyl group in the behavior of the quinoline ring. This study provides insights into the electronic structure and behavior of similar compounds, offering a foundation for designing fluorescent markers or probes in biological systems (Cuquerella, Miranda, & Bosca, 2006).

Antihypertensive Agents

Bayomi, Abdelal, El-Ashry, and Ghoneim (1999) synthesized a series of triazolopyrimidines with piperazine moieties, testing them for antihypertensive activity. This research identified compounds with promising antihypertensive effects, indicating the potential for developing new treatments for hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. This could involve binding to a specific protein or enzyme, disrupting a biological pathway, or other mechanisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c1-3-18-14-11-15(22-13(2)21-14)23-7-9-24(10-8-23)16(25)12-26-17-19-5-4-6-20-17/h4-6,11H,3,7-10,12H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLJYOKEXBRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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